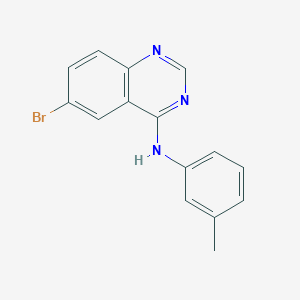

6-bromo-N-m-tolylquinazolin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H12BrN3 |

|---|---|

Molekulargewicht |

314.18 g/mol |

IUPAC-Name |

6-bromo-N-(3-methylphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C15H12BrN3/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |

InChI-Schlüssel |

CGCSONSXFOSORP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Investigations of Quinazoline Derivatives

Influence of Substituents at the C-4 Position on Biological Activity

The C-4 position of the quinazoline (B50416) ring is a critical determinant of biological activity, with the nature of the substituent at this position profoundly influencing the compound's interaction with its biological targets. Studies on 4-anilinoquinazolines, a class of compounds to which 6-bromo-N-m-tolylquinazolin-4-amine belongs, have revealed that the anilino moiety plays a crucial role in the molecule's ability to act as an inhibitor of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

The substitution pattern on the anilino ring itself is a key factor in modulating potency. Research has indicated a preference for small, lipophilic groups at the 3-position (meta-position) of the anilino side chain. nih.gov This is particularly relevant for This compound , which features a methyl group at the meta-position of the N-phenyl ring.

Furthermore, the amino group at the C-4 position is considered essential for various biological activities, including antimicrobial and cytotoxic effects. nih.gov The presence of a substituted amine at this position can significantly enhance the therapeutic potential of the quinazoline core. nih.gov

| Substituent at C-4 | General Impact on Biological Activity | Relevant Findings |

|---|---|---|

| Anilino Group | Crucial for EGFR tyrosine kinase inhibition. nih.gov | The quinazoline moiety is essential, but the anilino side chain dictates potency. nih.gov |

| Substituted Anilino Group | Modulates potency based on the nature and position of the substituent. nih.gov | Small, lipophilic groups at the 3-position of the anilino ring are favored. nih.gov |

| Amine or Substituted Amine | Can improve antimicrobial and cytotoxic activities. nih.gov | Considered a key feature for enhancing the therapeutic potential. nih.gov |

Impact of Halogenation (Bromine) at the C-6 Position on Quinazoline Activity Profiles

Several studies have highlighted the importance of halogen substitution at the C-6 position for improving the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov The presence of a halogen atom at this position is often a key feature in structure-activity relationship studies of this class of compounds. For instance, a series of 6-substituted-4-(3-bromophenylamino)quinazolines were investigated as potential irreversible inhibitors of EGFR and HER-2 tyrosine kinases. acs.org

The electronic and steric properties of the bromine atom can influence the molecule's binding affinity to its target proteins and affect its pharmacokinetic properties. Specifically, the investigation of 4-anilinoquinazoline (B1210976) EGFR inhibitors with carbon-linked side chains at the C-6 position has led to the discovery of potent and orally active compounds. nih.gov

Role of Aromatic Substitution (m-Tolyl) on the N-Substituent at C-4

The nature of the aromatic substituent on the nitrogen at the C-4 position is a critical factor in determining the biological activity of 4-anilinoquinazolines. In the case of This compound , this substituent is an m-tolyl group (a methyl group at the meta-position of the phenyl ring).

As previously mentioned, studies have shown a preference for small, lipophilic groups at the 3-position (meta-position) of the anilino side chain for potent EGFR inhibition. nih.gov The methyl group of the m-tolyl substituent fits this description, suggesting a favorable contribution to the compound's activity. The position of the substituent on the aniline (B41778) ring is crucial, as demonstrated in studies where 3-substituted anilinoquinazolines were found to be potent inhibitors. nih.gov

| Aromatic Substituent at C-4 N-Phenyl | Position | General SAR Finding |

|---|---|---|

| Small lipophilic groups | meta (3-position) | Favored for potent EGFR inhibition. nih.gov |

| Methyl (as in m-tolyl) | meta (3-position) | Likely contributes positively to biological activity based on general SAR principles. nih.gov |

SAR Contributions from Other Key Positions (e.g., C-2, C-7, C-8) Relevant to Quinazoline Scaffold Optimization

While the substituents at C-4 and C-6 are of primary focus for This compound , the optimization of the quinazoline scaffold for enhanced biological activity often involves modifications at other key positions, including C-2, C-7, and C-8.

C-2 Position: The substituent at the C-2 position can significantly impact the activity profile. For instance, in some series of quinazolinone derivatives, the presence of methyl, amine, or thiol groups at this position is considered essential for antimicrobial activities. nih.gov

C-7 Position: Substituents on the quinazoline ring, including at the C-7 position, can greatly modulate potency. Electron-donating groups at C-6 and C-7, such as dimethoxy groups, have been shown to result in highly potent EGFR inhibitors. nih.gov

C-8 Position: The presence of a halogen atom at the C-8 position, similar to the C-6 position, has been found to improve the antimicrobial activity of quinazolinone derivatives. nih.gov

These findings highlight the importance of a holistic approach to the SAR of quinazoline derivatives, where the interplay of substituents at multiple positions collectively determines the final biological and therapeutic properties of the molecule.

| Position | Type of Substituent | Observed Influence on Activity |

|---|---|---|

| C-2 | Methyl, Amine, or Thiol groups | Essential for antimicrobial activities in some quinazolinone series. nih.gov |

| C-7 | Electron-donating groups (e.g., methoxy) | Can significantly increase potency, especially in combination with C-6 substitution. nih.gov |

| C-8 | Halogen | Can improve antimicrobial activity. nih.gov |

Molecular Modeling and Computational Studies on Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and the identification of key structural features that influence their potency.

In the realm of quinazoline (B50416) research, both 2D and 3D-QSAR methodologies have been instrumental. 2D-QSAR models often utilize topological, electronic, and physicochemical descriptors to correlate with biological activity. However, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more detailed and intuitive understanding by considering the three-dimensional properties of the molecules.

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These methods generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, in studies of quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), CoMFA and CoMSIA models have successfully identified key structural requirements for inhibitory activity. nih.gov

A typical workflow for a 3D-QSAR study on quinazoline derivatives would involve:

Selection of a training set of quinazoline analogs with known biological activities.

Molecular modeling and alignment of the compounds based on a common scaffold.

Calculation of molecular fields (steric, electrostatic, etc.) around each molecule.

Statistical analysis using methods like Partial Least Squares (PLS) to build a predictive model.

Validation of the model using a test set of compounds not included in the training set.

Predictive QSAR models for quinazoline derivatives have been developed for various therapeutic targets, including anticancer and antimicrobial agents. These models serve as powerful tools for virtual screening and lead optimization. For example, QSAR models have been used to predict the cytotoxic activity of quinazoline derivatives against cancer cell lines like MCF-7. nih.gov These models can effectively guide the design of new analogs with improved potency by identifying the descriptors that have the most significant impact on activity.

The predictive power of these models is typically assessed by their cross-validated correlation coefficient (q²) and the correlation coefficient for the test set (r²_pred). A high value for these parameters indicates a robust and predictive model.

| QSAR Model Type | Application in Quinazoline Research | Key Findings |

| 2D-QSAR | Predicting antimalarial activity of 7-chloro-4-aminoquinoline derivatives. asianpubs.org | Identified the importance of steric, hydrophobic, and electronic factors for activity. |

| 3D-QSAR (CoMFA) | Analyzing EGFR inhibitors. nih.gov | Revealed the significance of steric and electrostatic fields at specific positions for inhibitory potency. |

| 3D-QSAR (CoMSIA) | Investigating EGFR inhibitors. nih.gov | Provided a more detailed map of favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bonding interactions. |

This table provides an overview of QSAR applications in quinazoline research. The findings are based on studies of analogs of 6-bromo-N-m-tolylquinazolin-4-amine.

Molecular Docking Simulations of Quinazoline Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the binding mode of quinazoline derivatives and to identify key interactions with their biological targets.

While specific docking studies for this compound are limited, research on analogous 4-anilinoquinazolines and 6-bromo-quinazolines provides significant insights. A crucial finding from the Therapeutic Target Database is the identification of This compound as a ligand for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) . Docking simulations of this compound into the allosteric binding site of mGluR5 would be essential to understand its modulatory activity.

For analogs, docking studies have frequently been performed on EGFR tyrosine kinase, a common target for anticancer quinazolines. These studies have shown that the quinazoline core often forms a crucial hydrogen bond with a key methionine residue in the ATP-binding pocket. nih.gov The N-m-tolyl group of this compound would likely occupy a hydrophobic pocket within the receptor, while the bromo substituent at the 6-position could be involved in halogen bonding or other specific interactions that enhance binding affinity. nih.govresearchgate.net

Docking studies on 4-anilinoquinazoline (B1210976) analogs have consistently identified key amino acid residues that are critical for binding to EGFR. These often include:

Methionine (e.g., Met793 in EGFR): Forms a crucial hydrogen bond with the N1 of the quinazoline ring. nih.gov

Threonine (e.g., Thr790 in EGFR): Can form hydrogen bonds with substituents on the quinazoline core. nih.gov

Aspartate (e.g., Asp855 in EGFR): Can interact with the solvent and indirectly with the ligand. researchgate.net

Lysine (e.g., Lys745 in EGFR): Can form salt bridges or hydrogen bonds with appropriate functional groups on the ligand. nih.gov

For this compound interacting with mGluR5, the key residues would be different and would need to be identified through specific docking studies into the allosteric site of this receptor.

| Target Protein | Key Interacting Residues (for Analogs) | Type of Interaction |

| EGFR Tyrosine Kinase | Met793, Thr790, Asp855, Lys745 | Hydrogen bonding, Hydrophobic interactions |

| Metabotropic Glutamate Receptor 5 (mGluR5) | To be determined for the specific compound | Allosteric modulation |

This table summarizes key interacting residues for quinazoline analogs with EGFR and highlights the identified target for this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. These simulations are crucial for validating docking poses and for gaining a deeper understanding of the binding process.

MD simulations have been performed on various quinazoline derivatives to study the stability of their complexes with proteins like EGFR. nih.gov The simulations typically involve calculating the root-mean-square deviation (RMSD) of the protein and ligand over time to assess the stability of the complex. A stable complex will show a low and converging RMSD value.

For this compound, an MD simulation of its complex with mGluR5 would be highly informative. It would help to:

Confirm the stability of the binding pose obtained from docking.

Analyze the flexibility of different parts of the ligand and the receptor's binding pocket.

Identify key and persistent hydrogen bonds and hydrophobic interactions over the simulation time.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

Studies on 6-bromo-quinazoline analogs have shown that the presence of the bromine atom can contribute to the stability of the complex through specific interactions. nih.gov An MD simulation would elucidate the precise role of the bromo and m-tolyl substituents in the binding of this compound to its target.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand-receptor complex. | Would confirm the stability of its binding to mGluR5. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. | Would identify flexible regions in the mGluR5 binding site. |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds over time. | Would identify key and stable hydrogen bonds with the receptor. |

| Binding Free Energy Calculation | More accurate estimation of binding affinity. | Would provide a quantitative measure of its affinity for mGluR5. |

This table outlines the insights that can be gained from MD simulations and their specific relevance to understanding the behavior of this compound at its target.

Conformational Dynamics of Quinazoline-Target Complexes

Molecular Dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can reveal the dynamic behavior of the ligand when bound to its target protein, such as Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors. tandfonline.comnih.gov

MD simulations provide insights into the stability of the ligand-receptor complex. By running simulations for tens to hundreds of nanoseconds, researchers can observe the conformational changes in both the ligand and the protein's binding pocket. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the complex. A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the target's active site. acs.orgnih.gov For instance, studies on quinazoline derivatives bound to EGFR have shown that stable complexes exhibit RMSD values typically below 3 Å, indicating minimal conformational disturbances. acs.orgugm.ac.id

These simulations also highlight the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex's stability. The 4-anilino-quinazoline scaffold is known to form critical hydrogen bonds with methionine residues (e.g., Met793) in the EGFR kinase domain, a feature that would be essential for the binding of this compound. nih.gov The bromine atom at the C-6 position and the m-tolyl group contribute to hydrophobic interactions within the ATP-binding site, and MD simulations can elucidate the precise nature and duration of these interactions. acs.orgnih.gov

| MD Simulation Parameter | Typical Value/Observation for Quinazoline-EGFR Complex | Significance |

| Simulation Time | 100-200 ns | Allows for sufficient sampling of conformational space to assess stability. nih.gov |

| RMSD of Complex | < 3.0 Å | Indicates a stable binding pose of the ligand in the receptor's active site. nih.gov |

| Key H-Bond Interactions | N1 of quinazoline with backbone NH of Met793 in EGFR. | Anchors the ligand in the ATP-binding hinge region, critical for inhibitory activity. nih.gov |

| Dominant Hydrophobic Contacts | C6-substituent (e.g., Bromo) with hydrophobic residues like Leu855, Ala880. nih.gov | Enhances binding affinity and contributes to overall complex stability. |

Stability and Binding Affinity Predictions of Quinazoline Derivatives

Predicting the binding affinity between a ligand and its target is a primary goal of molecular modeling. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used to estimate the binding free energy (ΔG_bind) of a ligand-receptor complex from MD simulation trajectories. nih.govelsevierpure.com A more negative ΔG_bind value corresponds to a more stable and higher-affinity interaction.

These methods calculate the binding free energy by summing the changes in molecular mechanics (MM) energy in the gas phase, the solvation free energy, and the conformational entropy upon ligand binding. acs.org

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

The total energy is broken down into several components, including van der Waals forces, electrostatic energy, polar solvation energy, and non-polar solvation energy. nih.gov This decomposition allows researchers to identify the primary forces driving the binding of a compound like this compound. For quinazoline inhibitors of EGFR, studies consistently show that both van der Waals forces and electrostatic interactions are significant contributors to the binding energy. tandfonline.com The bromo-substituent at the C-6 position would be expected to enhance hydrophobic (van der Waals) interactions within the binding pocket. acs.org

MM/GBSA calculations for newly designed quinazoline derivatives have been used to rank potential inhibitors before their synthesis, confirming that compounds with lower calculated binding energies often exhibit higher biological activity. ugm.ac.idnih.gov

| Energy Component (MM/GBSA) | Representative Contribution (kcal/mol) | Driving Force for Binding |

| ΔG_bind (Total Binding Free Energy) | -30 to -50 | Overall binding affinity and complex stability. |

| ΔE_vdw (van der Waals Energy) | -40 to -60 | Shape complementarity and hydrophobic interactions. |

| ΔE_elec (Electrostatic Energy) | -15 to -30 | Hydrogen bonds and other polar interactions. |

| ΔG_solv (Total Solvation Energy) | +25 to +40 | Energy penalty for desolvating the ligand and binding site. |

Note: These values are representative examples from MM/GBSA studies on quinazoline inhibitors and can vary based on the specific compound and target. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Quinazoline Analogs

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. pku.edu.cn For quinazoline inhibitors, pharmacophore models are often built using the structures of known potent inhibitors like gefitinib (B1684475) or erlotinib. researchgate.net

A typical pharmacophore model for an EGFR inhibitor based on the quinazoline scaffold includes features such as an aromatic ring feature for the quinazoline core, a hydrogen bond acceptor at the N-1 position, and a hydrophobic feature corresponding to the C-4 aniline (B41778) substituent. pku.edu.cn

Once a robust pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. biosolveit.deresearchgate.net This allows for the efficient identification of novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. Hits from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to refine the selection and predict their binding modes and affinities. nih.gov This workflow has been successfully used to identify novel quinazoline and quinoline-based inhibitors for various protein targets. researchgate.netresearchgate.net

Computational Approaches for Predicting Pharmacodynamic and Pharmacokinetic Profiles (excluding ADMET)

Beyond identifying potential binders, computational methods can predict aspects of a compound's pharmacodynamic profile, such as its inhibitory activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties of a series of compounds with their biological activities. tandfonline.com

For a series of quinazoline derivatives, a 3D-QSAR model can predict the inhibitory concentration (IC50) of a new analog, such as a variant of this compound, before it is synthesized. These models generate contour maps that visualize regions where certain properties would enhance or diminish activity. For example, a CoMFA steric map might show a green contour near the C-6 position of the quinazoline ring, indicating that a bulky substituent (like a bromo group) in that region is favorable for higher activity. nih.gov Conversely, an electrostatic map might indicate that an electronegative group is preferred at another position to improve polar interactions. acs.orgnih.gov

These predictive models are validated statistically to ensure their robustness and predictive power. acs.org They serve as a powerful guide for lead optimization, helping chemists decide which modifications to the molecular scaffold are most likely to improve the desired pharmacodynamic properties. tandfonline.com

| QSAR Model | Statistical Parameter | Typical Value | Interpretation |

| CoMFA/CoMSIA | q² (Cross-validated r²) | > 0.6 | Indicates good internal predictive ability of the model. tandfonline.comnih.gov |

| r²_pred (External validation r²) | > 0.6 | Indicates good ability to predict the activity of an external test set. tandfonline.com | |

| F-statistic | High value | Shows statistical significance of the regression model. nih.gov | |

| SEE (Standard Error of Estimate) | Low value | Indicates a small difference between predicted and actual values. nih.gov |

Preclinical Pharmacological Research of Quinazoline Derivatives

In Vitro Pharmacological Investigations

No specific data from in vitro pharmacological investigations for 6-bromo-N-m-tolylquinazolin-4-amine were found.

Cellular Target Engagement Studies for Quinazoline (B50416) Derivatives

There are no available studies detailing the cellular target engagement of this compound.

Functional Assays of Quinazoline Derivatives on Relevant Biological Pathways

Information regarding the functional effects of this compound on any biological pathways is not available in published literature.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, Phosphoinositide 3-Kinase δ)

No enzyme inhibition data, including IC50 values for kinases such as tyrosine kinases or phosphoinositide 3-kinase δ, are available for this compound.

Modulation of Cellular Processes (e.g., tubulin assembly, DNA repair enzymes)

There is no information on the modulation of cellular processes such as tubulin assembly or the activity of DNA repair enzymes by this compound.

In Vivo Preclinical Pharmacological Studies in Animal Models

No specific data from in vivo preclinical pharmacological studies in animal models for this compound were found.

Pharmacokinetics of Quinazoline Derivatives in Animal Systems (e.g., clearance, bioavailability, protein binding, tissue distribution, excretion)

There are no available pharmacokinetic data for this compound in any animal models, including details on its clearance, bioavailability, protein binding, tissue distribution, or excretion.

Exploration of Biological Effects in Animal Models

While research on the broad class of quinazoline derivatives has shown significant promise in preclinical cancer models, specific data on the in vivo biological effects of This compound are not extensively detailed in publicly available scientific literature. However, the study of analogous quinazoline compounds in animal models provides a foundational understanding of the potential therapeutic activities that this specific derivative might exhibit.

Extensive research into quinazoline hybrids has demonstrated their capacity to induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration in various cancer models. tandfonline.com For instance, studies on other quinazoline derivatives have shown significant anti-tumor activity in preclinical models such as Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in mice. nih.gov In these studies, treatment with quinazoline compounds led to a notable increase in the mean survival time of the tumor-bearing mice and a reduction in tumor volume and weight. nih.gov

These findings in related compounds underscore the potential of the quinazoline scaffold in cancer therapy. The specific substitutions on the quinazoline ring, such as the bromo group at the 6-position and the N-m-tolyl group at the 4-amine position of the titular compound, are designed to modulate its interaction with specific biological targets, potentially enhancing its efficacy and selectivity. nih.govnih.gov Further in vivo studies are necessary to delineate the specific biological effects of this compound and to ascertain its therapeutic potential in relevant animal cancer models.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Quinazoline Derivatives

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical component of preclinical drug development, as it establishes the relationship between the drug's concentration in the body and its pharmacological effect. nih.gov This modeling helps in optimizing dosing regimens to maximize efficacy and minimize toxicity. nih.gov

Typically, preclinical PK studies for quinazoline derivatives involve administering the compound to animal models and measuring its concentration in plasma and various tissues over time. This data is then used to develop a pharmacokinetic model that describes the drug's movement through the body. nih.gov The pharmacodynamic aspect involves assessing the biological response, such as tumor growth inhibition, at different drug concentrations. nih.gov

By integrating pharmacokinetic and pharmacodynamic data, a PK/PD model can be constructed to predict the therapeutic window and to simulate the effects of different dosing schedules. nih.govyoutube.com For many quinazoline-based enzyme inhibitors, the model will aim to determine the concentration required to achieve a certain level of target inhibition, which in turn correlates with the desired anti-cancer effect. youtube.com The development of a robust PK/PD model for this compound will be a pivotal step in its journey towards potential clinical evaluation.

Mechanisms of Action of Quinazoline Derivatives

Molecular Basis of Biological Activity

The therapeutic efficacy of quinazoline (B50416) derivatives is fundamentally linked to their chemical structure. The arrangement of nitrogen atoms in the pyrimidine (B1678525) ring, particularly the N1 and N3 positions, allows for critical hydrogen bond interactions within the ATP-binding pockets of various kinases. mdpi.comrsc.org The 4-amino group is a common feature in many potent kinase inhibitors, forming a key hydrogen bond with the hinge region of the kinase domain. nih.gov

Substitutions on the quinazoline core are crucial for modulating potency, selectivity, and pharmacokinetic properties. The presence of a halogen, such as bromine, at the C6-position is a known strategy to enhance biological activity. nih.gov The bromine atom can increase lipophilicity, which may improve cell membrane permeability, and can form stabilizing halogen bonds with amino acid residues like cysteine or histidine in the target protein. The N-aryl group at the 4-position, in this case, an m-tolyl group, plays a significant role in defining the inhibitor's affinity and selectivity by occupying a hydrophobic pocket adjacent to the ATP-binding site. nih.gov

Interaction with Specific Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

A primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are pivotal in controlling cellular processes like growth, proliferation, and angiogenesis. nih.gov Dysregulation of RTK signaling is a hallmark of many cancers. nih.gov

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.govselleckchem.com These compounds act as ATP-competitive inhibitors, where the quinazoline nitrogen (N1) forms a hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase's ATP-binding site. nih.gov The anilino moiety extends into a hydrophobic pocket, and substitutions on this ring can enhance binding affinity. nih.gov The substitution at the C6 position of the quinazoline ring can further modulate this interaction. nih.gov Several FDA-approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are based on this scaffold. frontiersin.orgselleckchem.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Quinazoline derivatives are prominent VEGFR-2 inhibitors. nih.govnih.govnih.gov Similar to EGFR inhibition, these compounds bind to the ATP pocket of the VEGFR-2 kinase domain. The N1 of the quinazoline ring typically forms a crucial hydrogen bond with a cysteine residue (Cys919) in the hinge region, while the N-aryl substituent occupies a hydrophobic region. nih.gov Dual inhibition of both EGFR and VEGFR-2 by a single quinazoline-based molecule, such as vandetanib, is a recognized therapeutic strategy. mdpi.comnih.govnih.gov

Table 1: Inhibitory Activity of Representative Quinazoline Derivatives against EGFR and VEGFR-2

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Vandetanib | VEGFR-2 | 40 | |

| Vandetanib | EGFR | 500 | |

| Gefitinib | EGFR | 25.42 | nih.gov |

| Erlotinib | EGFR | 33.25 | nih.gov |

| Compound 12 (quinazoline sulfonamide derivative) | EGFRT790M | 72.8 | mdpi.com |

| Compound 12 (quinazoline sulfonamide derivative) | VEGFR-2 | 52.3 | mdpi.com |

| Cabozantinib | VEGFR-2 | 0.035 |

Inhibition of Key Signaling Pathways (e.g., PI3Kδ, AKT1)

The PI3K/AKT signaling pathway is a critical downstream cascade of many RTKs, including EGFR. It plays a central role in promoting cell survival, proliferation, and growth. Hyperactivation of this pathway is common in various cancers, making it an attractive target for therapeutic intervention.

Phosphoinositide 3-kinase delta (PI3Kδ): Several quinazoline derivatives have been developed as potent and selective inhibitors of PI3Kδ. rsc.org Inhibition of PI3Kδ is a validated strategy for treating certain hematological malignancies where this pathway is overactive. These inhibitors bind to the ATP-binding site of the p110δ catalytic subunit of the enzyme. rsc.org The quinazoline core acts as a hinge-binder, a common motif for PI3K inhibitors. rsc.org For instance, compound 15c, a quinazoline derivative, demonstrated potent enzymatic activity against PI3Kδ with an IC₅₀ value of 27.5 nM.

AKT1 (Protein Kinase B): As a key downstream effector of PI3K, AKT is a serine/threonine kinase that, once activated, phosphorylates numerous substrates involved in cell survival and proliferation. Inhibiting AKT directly is a valid anticancer strategy. A novel synthetic quinazoline derivative, WYK431, has been shown to inhibit the proliferation of human gastric cancer cells by inducing apoptosis and cell cycle arrest through the PI3K/Akt pathway. While many compounds target the pathway upstream at the PI3K or RTK level, direct inhibition of AKT by quinazoline derivatives represents another facet of their mechanism of action.

Table 2: Inhibitory Activity of Representative Quinazoline Derivatives against PI3K Isoforms

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 15c | PI3Kδ | 27.5 | |

| Idelalisib (Zydelig®) | PI3Kδ | - | |

| Copanlisib (Aliqopa®) | PI3Kα/δ | - | |

| Compound 11 (4-aryl quinazoline) | PI3Kδ | - | rsc.org |

Modulation of Efflux Pump Activity

Bacterial efflux pumps are membrane proteins that actively extrude antibiotics and other xenobiotics from the cell, conferring multidrug resistance (MDR). The inhibition of these pumps by Efflux Pump Inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics.

Several quinazoline derivatives have been identified as potent EPIs, particularly against pumps in Gram-negative and Gram-positive bacteria. For example, certain quinazoline derivatives have been shown to inhibit the AcrAB-TolC efflux pump in Escherichia coli and the NorA pump in Staphylococcus aureus. Molecular docking studies suggest that these compounds bind to the AcrB subunit of the pump complex. By blocking the pump's activity, these quinazoline derivatives can increase the intracellular concentration of co-administered antibiotics, thereby overcoming resistance.

Other Proposed Molecular Mechanisms

The structural versatility of the quinazoline scaffold allows it to interact with a diverse array of biological targets beyond kinases and efflux pumps. Other reported mechanisms of action for quinazoline derivatives include:

Inhibition of Dihydrofolate Reductase (DHFR): Some quinazoline derivatives act as antifolates, inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and consequently for DNA replication and cell division. Trimetrexate is an FDA-approved quinazoline-based DHFR inhibitor.

Inhibition of Tubulin Polymerization: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Inhibition of Poly(ADP-ribose) Polymerase (PARP): PARP is an enzyme involved in DNA repair. Inhibition of PARP is a key strategy for treating cancers with deficiencies in other DNA repair pathways. Some quinazoline derivatives have shown potent PARP inhibitory activity.

Inhibition of Thymidylate Synthase: This enzyme is involved in the de novo synthesis of deoxythymidine monophosphate, a precursor of DNA. Some quinazoline compounds have been reported to inhibit this enzyme. nih.gov

Future Research Trajectories and Academic Prospects

Development of Next-Generation Quinazoline (B50416) Derivatives Through Structure-Guided Design

The core structure of 6-bromo-N-m-tolylquinazolin-4-amine provides a robust platform for the rational design of next-generation quinazoline derivatives. Structure-activity relationship (SAR) studies on related quinazoline compounds have consistently demonstrated that modifications at various positions of the quinazoline ring and its substituents can profoundly influence biological activity.

Future research will likely focus on systematic structural modifications to optimize the therapeutic potential of this scaffold. Key areas of exploration will include:

Modification of the N-m-tolyl Moiety: The position and nature of the substituent on the tolyl ring are critical. Research could explore the impact of shifting the methyl group to the ortho or para positions, or replacing it with other functional groups such as methoxy, trifluoromethyl, or halogens. These changes can alter the electronic and steric properties of the molecule, potentially enhancing its binding affinity to target proteins.

Substitution at the Quinazoline Core: While the 6-bromo substituent is known to enhance anticancer activity in many quinazoline derivatives, further modifications at other positions of the quinazoline ring (e.g., positions 2, 5, 7, and 8) could lead to improved potency and selectivity. nih.govresearchgate.net

Introduction of Diverse Aryl and Heteroaryl Groups: Replacing the m-tolyl group with a wide range of other aromatic and heteroaromatic systems could unlock novel interactions with biological targets. For instance, the introduction of a benzothiazole (B30560) moiety has been shown to yield potent and selective EGFR inhibitors. mdpi.com

These structure-guided design efforts, informed by computational modeling and empirical screening, will be instrumental in developing next-generation quinazoline derivatives with superior efficacy and safety profiles.

Exploration of Novel Biological Targets for Quinazoline Scaffolds

While quinazolines are well-known as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), the structural versatility of the this compound scaffold suggests that it may interact with a broader range of biological targets. nih.govnih.gov Future research should venture beyond established targets to uncover new therapeutic opportunities.

Potential novel biological targets for this class of compounds include:

Other Kinase Families: A comprehensive screening against a broad panel of kinases could reveal unexpected inhibitory activities against other protein kinases implicated in diseases such as inflammation, neurodegeneration, and metabolic disorders. nih.gov

Non-Kinase Targets: The quinazoline scaffold has been reported to interact with non-kinase targets such as poly(ADP-ribose)polymerase-1 (PARP-1), which is involved in DNA repair. mdpi.com Investigating the potential of this compound and its analogs to inhibit such targets could open up new avenues for cancer therapy and other applications.

Epigenetic Targets: There is growing interest in developing small molecules that modulate epigenetic enzymes. The quinazoline framework could serve as a starting point for designing inhibitors of histone deacetylases (HDACs) or other epigenetic modifiers.

The exploration of these novel biological targets will be crucial for expanding the therapeutic utility of quinazoline derivatives beyond their current applications.

Integration of Advanced Computational and Experimental Methodologies in Quinazoline Research

The synergy between computational and experimental approaches is paramount for accelerating the discovery and development of new quinazoline-based therapeutics. Future research on this compound will greatly benefit from the integration of these advanced methodologies.

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of quinazoline derivatives with their biological targets. nih.govresearchgate.net These computational studies can help rationalize observed structure-activity relationships and guide the design of new analogs with improved binding affinities. For instance, docking studies on 6-bromo-quinazoline derivatives have been used to predict their binding affinity against both wild-type and mutated EGFR. nih.gov

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of quinazoline derivatives against a wide range of biological targets. This approach can accelerate the identification of lead compounds with desired biological activities.

In Silico ADMET Prediction: Computational tools for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early identification of drug candidates with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate in later stages of drug development.

By combining the predictive power of computational methods with the empirical data from experimental assays, researchers can streamline the drug discovery process and increase the likelihood of success.

Potential for Hybrid Quinazoline Scaffolds and Multi-Targeted Agents

The development of hybrid molecules that combine the quinazoline scaffold with other pharmacophores represents a promising strategy for creating multi-targeted agents with enhanced therapeutic efficacy. researchgate.net This approach is particularly relevant for complex diseases like cancer, where targeting multiple signaling pathways simultaneously can be more effective than inhibiting a single target.

Future research in this area could focus on:

Quinazoline-Pyrazole Hybrids: The combination of quinazoline and pyrazole (B372694) moieties has been explored for the development of novel antifungal agents. nih.gov

Quinazoline-Triazole Hybrids: The incorporation of a triazole ring into the quinazoline scaffold has been shown to yield potent antibacterial agents. mdpi.com

Quinazoline-Urea/Thiourea (B124793) Hybrids: Derivatives incorporating urea (B33335) or thiourea functionalities at the 6-position of the quinazoline ring have demonstrated potent EGFR inhibitory activity. nih.gov

The design and synthesis of such hybrid molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action and improved clinical outcomes.

Application of Emerging Synthetic Technologies for Quinazoline Libraries

The efficient synthesis of diverse libraries of quinazoline derivatives is essential for exploring their full therapeutic potential. Emerging synthetic technologies offer powerful tools for accelerating the synthesis and purification of these compounds.

Key technologies that will shape the future of quinazoline synthesis include:

Metal-Catalyzed Cross-Coupling Reactions: Modern catalytic methods, such as copper- and palladium-catalyzed reactions, provide efficient and versatile routes for the synthesis of functionalized quinazolines. mdpi.com These methods allow for the introduction of a wide range of substituents at various positions of the quinazoline ring.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times and improved yields. rsc.org This technology is particularly well-suited for the rapid synthesis of quinazoline libraries.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch synthesis, including improved safety, scalability, and product quality. The application of flow chemistry to quinazoline synthesis could enable the on-demand production of these compounds for biological screening.

The adoption of these advanced synthetic technologies will be crucial for generating the chemical diversity needed to fully explore the therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-N-m-tolylquinazolin-4-amine?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For example, 6-bromo-4-chloroquinazoline can react with m-toluidine in the presence of a base like Hunig’s base (N,N-diisopropylethylamine) in DMF at room temperature to yield the target compound. Subsequent functionalization (e.g., Suzuki-Miyaura coupling) may use palladium catalysts (e.g., Pd(PPh₃)₄), arylboronic acids, and microwave-assisted heating (150°C, 1 h) for improved efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .

- LCMS : Dual-gradient LCMS (e.g., 3-minute and 7-minute gradients with acetonitrile/water-TFA) to confirm molecular weight and purity (>95%) .

- Column Chromatography : Silica gel purification with ethyl acetate/hexane gradients to isolate the compound .

Q. How is purity assessed during the synthesis of quinazoline derivatives like this compound?

Purity is validated via LCMS with trifluoroacetic acid-modified mobile phases and UV detection at 254 nm. Retention times (e.g., 3.05 min and 4.53 min for dual gradients) and diode array spectra ensure homogeneity. Residual solvents are removed by repeated washing with LiCl solution .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura couplings for functionalizing this compound?

Optimization includes:

- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) for enhanced stability and reactivity .

- Microwave Conditions : Short reaction times (1 h at 150°C) to improve yield and reduce side products .

- Base Choice : Sodium carbonate to maintain pH and facilitate transmetallation .

- Workup : Multiple LiCl washes to remove boronic acid residues and prevent emulsion formation .

Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

Contradictions in NMR or LCMS data can be addressed by:

- Multi-Technique Correlation : Cross-validating NMR, HRMS, and X-ray crystallography (if crystals are obtainable) .

- DFT Calculations : Comparing experimental C NMR shifts with computational models to confirm substituent effects .

- Crystallography : Using SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) to resolve ambiguities in aromatic systems .

Q. How should researchers design experiments to evaluate the kinase inhibitory activity of this compound?

A robust experimental design includes:

- Assay Selection : Biochemical kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases like CLK1/CDC2-like kinases .

- Selectivity Profiling : Screening against a panel of 100+ kinases to identify off-target effects .

- Structure-Activity Relationship (SAR) : Modifying the m-tolyl group or bromo position to assess steric/electronic effects on potency .

- Cellular Validation : Testing in cell lines with overexpression of target kinases to confirm physiological relevance .

Methodological Notes

- SHELX Refinement : For crystallographic studies, SHELXL integrates constraints for disordered solvents and anisotropic refinement, critical for quinazoline derivatives with planar aromatic systems .

- Reaction Scale-Up : Pilot reactions (0.1–1 mmol scale) with microwave assistance ensure reproducibility before scaling to >10 mmol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.